Juniper camphor

Overview

Description

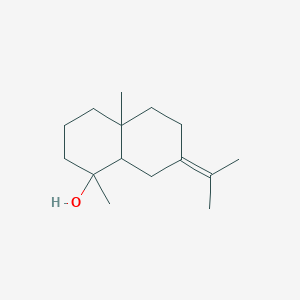

Juniper camphor, also known as eudesm-7(11)-en-4α-ol, is a sesquiterpene compound with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . It is isolated from the high-boiling fraction of camphor blue oil . This compound is known for its distinctive aroma and is found in various plants, particularly in the Juniperus species.

Preparation Methods

Synthetic Routes and Reaction Conditions

Juniper camphor can be synthesized through the isolation from camphor blue oil, which involves distillation and fractionation techniques . The high-boiling fraction of camphor blue oil is subjected to further purification processes to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of essential oils from Juniperus species, followed by distillation and fractionation to isolate the desired compound . The process may include the use of solvents and other chemical reagents to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Juniper camphor undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or hydrocarbons.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are often employed.

Major Products Formed

The major products formed from these reactions include various oxygenated derivatives, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Juniper camphor has a wide range of scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of other sesquiterpenes and related compounds.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and analgesic effects.

Industry: This compound is used in the fragrance and flavor industry due to its distinctive aroma.

Mechanism of Action

The mechanism of action of juniper camphor involves its interaction with various molecular targets and pathways. It is known to disrupt the lipid bilayer of cell membranes, leading to increased permeability and subsequent biological effects . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Juniper camphor can be compared with other similar compounds such as:

This compound stands out due to its unique sesquiterpene structure and its specific biological activities, making it a valuable compound in various fields of research and industry.

Biological Activity

Juniper camphor, a significant monoterpene derived from various species of juniper, particularly Juniperus ashei and Juniperus communis, has garnered attention for its diverse biological activities. This article synthesizes findings from recent research to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antioxidant, anti-inflammatory, and potential therapeutic effects.

Chemical Composition

This compound is characterized by a complex chemical profile that includes various terpenes and other phytochemicals. Notably, it contains:

- Monoterpenes : α-pinene, camphene, and β-myrcene.

- Sesquiterpenes : δ-amorphene and β-udesmol.

- Other Compounds : Polysaccharides, fatty acids, and organic acids such as glycolic and malic acid.

These components contribute to its biological properties, making it a subject of interest for pharmacological applications.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Recent studies have shown that extracts containing this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.3 |

| Escherichia coli | 0.6 |

| Bacillus subtilis | 0.6 |

These findings indicate that this compound can be effective in developing natural antimicrobial agents .

2. Antioxidant Activity

The antioxidant potential of this compound has been supported by studies demonstrating its ability to scavenge free radicals. The correlation between the concentration of oxygenated monoterpenes and antioxidant activity was established through multivariate statistical analysis. A specific study indicated that higher percentages of oxygenated monoterpenes corresponded with increased antioxidant activity against DPPH radicals .

3. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. Comparative studies have shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

4. Pharmacokinetics and Herbivore Deterrence

A study on the pharmacokinetics of this compound in goats revealed that high-juniper-consuming (HJC) goats exhibited reduced bioavailability of camphor compared to low-juniper-consuming (LJC) goats. This suggests that HJC goats have physiological mechanisms that mitigate the effects of camphor, which may serve as a natural herbivore deterrent .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of juniper extracts highlighted the superior activity of acetone extracts obtained via ultrasound-assisted maceration against phytopathogens. The research indicated that 1-year-old juniper berries had higher antimicrobial potency than older berries .

Case Study 2: Antioxidant Activity

In another investigation focusing on essential oils from various Juniperus species, the antioxidant activity was measured using DPPH scavenging assays. The results demonstrated a strong correlation between the presence of specific terpenes and their antioxidant capacity .

Properties

IUPAC Name |

1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRABSCAWZINIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2(CCCC(C2C1)(C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334584 | |

| Record name | 1-Naphthalenol, decahydro-1,4a-dimethyl-7-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53840-55-4 | |

| Record name | 1-Naphthalenol, decahydro-1,4a-dimethyl-7-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.